molecular formula C24H20N2O2 B12882561 N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide CAS No. 655222-70-1

N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide

Cat. No.: B12882561
CAS No.: 655222-70-1
M. Wt: 368.4 g/mol
InChI Key: IEEQOSQXHLIKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a phenyl group, and a 4-methoxybenzyl moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached to the quinoline core through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the quinoline core or the carboxamide group, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in the presence of suitable bases or catalysts.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in the presence of a thiosemicarbazone moiety.

    N-(4-Ethoxybenzyl)-2-phenylquinoline-8-carboxamide: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

655222-70-1

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide

InChI

InChI=1S/C24H20N2O2/c1-28-20-13-10-17(11-14-20)16-25-24(27)21-9-5-8-19-12-15-22(26-23(19)21)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27)

InChI Key

IEEQOSQXHLIKBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.